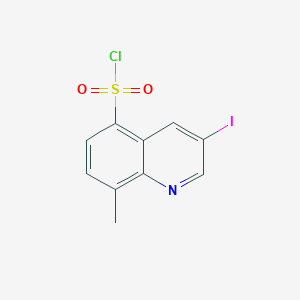
3-Iodo-8-methylquinoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-8-methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClINO2S and a molecular weight of 367.59 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
The preparation of 3-Iodo-8-methylquinoline-5-sulfonyl chloride typically involves a multi-step synthetic route. One common method starts with 2-aminobenzenesulfonic acid as the starting material. This compound undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid . The resulting product is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent under the action of an organic base to yield this compound .
Análisis De Reacciones Químicas
3-Iodo-8-methylquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
3-Iodo-8-methylquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form complex structures.
Organic Synthesis: The compound is employed in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Iodo-8-methylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
3-Iodo-8-methylquinoline-5-sulfonyl chloride can be compared with other similar compounds such as:
3-Methylquinoline-8-sulfonyl chloride: This compound lacks the iodine substituent, which can affect its reactivity and applications.
5-Chloroquinoline-8-sulfonyl chloride: This compound has a chlorine substituent instead of iodine, which can lead to different chemical properties and reactivity.
The presence of the iodine atom in this compound makes it unique and can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H7ClINO2S |
|---|---|
Peso molecular |
367.59 g/mol |
Nombre IUPAC |
3-iodo-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClINO2S/c1-6-2-3-9(16(11,14)15)8-4-7(12)5-13-10(6)8/h2-5H,1H3 |
Clave InChI |
YCFJFBUKLWNPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
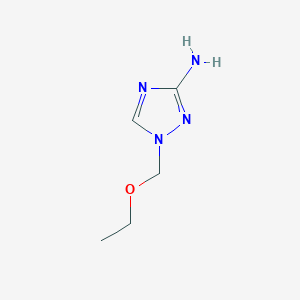

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
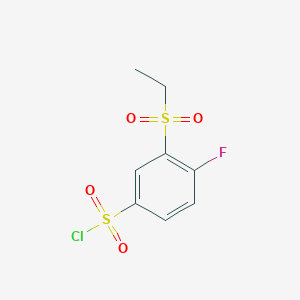
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)

![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
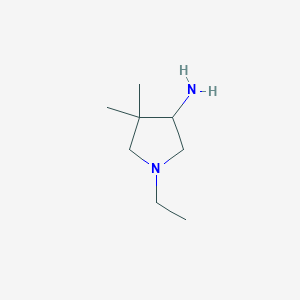
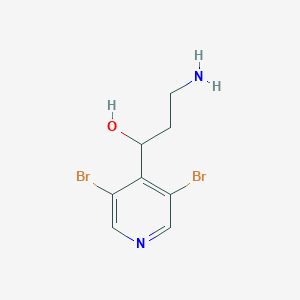
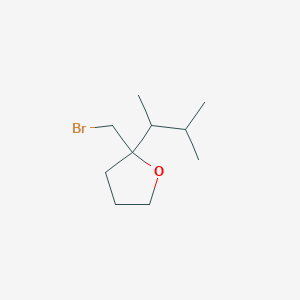
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
